molecular formula C25H26BNO2 B1469589 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole CAS No. 1315281-51-6

9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole

Cat. No. B1469589
M. Wt: 383.3 g/mol
InChI Key: AKZHQKVQCWCVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole” is a complex organic molecule that contains a carbazole unit and a tetramethyl dioxaborolane unit . Carbazoles are a class of organic compounds that are structurally similar to biphenyl with a nitrogen atom in each of the ortho positions . Tetramethyl dioxaborolane is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . The carbazole unit would likely exhibit aromaticity, and the boronic ester would likely exhibit tetrahedral geometry around the boron atom .


Chemical Reactions Analysis

The tetramethyl dioxaborolane unit of this compound could potentially undergo reactions with transition metal catalysts . For example, it could participate in borylation reactions at the benzylic C-H bond of alkylbenzenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the properties of the carbazole and tetramethyl dioxaborolane units . For example, the compound might exhibit the high thermal stability and photostability often associated with carbazoles .

Scientific Research Applications

Benzoxaborole Compounds in Medicinal Chemistry

Benzoxaboroles have been identified as a versatile boron-heterocyclic scaffold with a broad spectrum of applications in medicinal chemistry. Their physicochemical and drug-like properties have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, as well as anti-inflammatory agents with promising drug development perspectives. Two benzoxaborole derivatives are already in clinical use for the treatment of onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others in various phases of clinical trials. The chemical versatility and peculiar mechanism of action related to the boron atom make benzoxaboroles a highly interesting field for pharmaceutical industry exploration (Nocentini, Supuran, & Winum, 2018).

Carbazole Derivatives and Environmental Applications

The research into halogenated carbazoles, including 1,3,6,8-tetrabromocarbazole, has revealed their persistent nature and dioxin-like toxicological potential in environmental samples. The study correlates the production of halogenated indigo dyes with the environmental presence of these compounds, indicating the anthropogenic origins of halogenated carbazoles found in sediments. This research emphasizes the need for understanding the environmental impact and potential risks associated with the production and use of carbazole derivatives (Parette et al., 2015).

Applications in Optoelectronics and Photovoltaics

The review on carbazole-, benzothiadiazole-, and isoindigo-based copolymers for solar cell applications highlights the photovoltaic performance and polymeric properties of these materials. Modifications such as fluorination, substitution, and donor-acceptor rearrangement have improved the molecular design of copolymeric backbones, providing insights for future developments in polymeric solar cells. This area represents a crucial intersection of organic chemistry and renewable energy technology, showcasing the potential of carbazole derivatives in advancing solar power efficiency (Tan & Sarjadi, 2017).

Antioxidant and Anti-inflammatory Applications

The synthesis and evaluation of multi-substituted carbazole alkaloids and related compounds for their antioxidant activities highlight the potential of these compounds in designing novel antioxidants. The study focuses on the construction of highly substituted carbazole rings and their comprehensive evaluation for radical scavenging assays, suggesting significant roles for oxygenated and phenolic carbazoles in antioxidant activity. This research underscores the importance of structural diversity in developing effective antioxidant agents (Hieda, 2017).

Safety And Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. This might include using personal protective equipment and ensuring that eyewash stations and safety showers are close to the workstation location .

Future Directions

The future directions for this compound could involve its use in the synthesis of complex organic molecules, potentially including pharmaceuticals, agrochemicals, or materials for organic electronics .

properties

IUPAC Name

9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BNO2/c1-24(2)25(3,4)29-26(28-24)19-15-13-18(14-16-19)17-27-22-11-7-5-9-20(22)21-10-6-8-12-23(21)27/h5-16H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZHQKVQCWCVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133746
Record name 9H-Carbazole, 9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole

CAS RN

1315281-51-6
Record name 9H-Carbazole, 9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315281-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazole, 9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole
Reactant of Route 3
Reactant of Route 3
9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole
Reactant of Route 4
Reactant of Route 4
9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole
Reactant of Route 5
Reactant of Route 5
9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole
Reactant of Route 6
Reactant of Route 6
9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.